![molecular formula C24H24N2O3 B4237350 N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4237350.png)
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide
Overview
Description
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide, also known as BMA-10, is a novel chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BMA-10 is a benzamide derivative that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood, but it is thought to act through the inhibition of the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators. N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions.
Biochemical and Physiological Effects:
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines in animal models. It has also been found to reduce pain and inflammation in various models of inflammatory conditions. Additionally, N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide in lab experiments is its selectivity for COX-2 inhibition, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, a limitation is that N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has only been tested in animal models, and its efficacy and safety in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide. One area of interest is its potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Additionally, further studies are needed to evaluate the safety and efficacy of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide in humans, as well as its potential for use in combination with other drugs for the treatment of inflammatory conditions. Finally, there is a need for more research on the mechanism of action of N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide, which may provide insights into its potential therapeutic applications.
Scientific Research Applications
N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Furthermore, N-benzyl-2-{methyl[(4-methylphenoxy)acetyl]amino}benzamide has been found to have potential as a treatment for neuropathic pain and other inflammatory conditions.
properties
IUPAC Name |
N-benzyl-2-[methyl-[2-(4-methylphenoxy)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-18-12-14-20(15-13-18)29-17-23(27)26(2)22-11-7-6-10-21(22)24(28)25-16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPYMNMAPKXTGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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